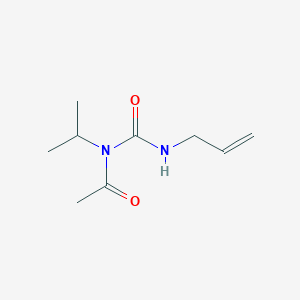
Tropisetron hydrochloride
Übersicht
Beschreibung
Tropisetron hydrochloride is an indole derivative with significant antiemetic activity. It is primarily used as a selective serotonin receptor antagonist, specifically targeting the 5HT3 receptors. This compound is effective in suppressing nausea and vomiting induced by chemotherapy and radiotherapy .
Wissenschaftliche Forschungsanwendungen
Tropisetronhydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Medizin: Tropisetronhydrochlorid wird hauptsächlich zur Vorbeugung von Übelkeit und Erbrechen bei Patienten eingesetzt, die sich einer Chemotherapie und Strahlentherapie unterziehen.
Industrie: Die Verbindung wird bei der Entwicklung von Antiemetika und anderen pharmazeutischen Produkten eingesetzt.
5. Wirkmechanismus
Tropisetronhydrochlorid entfaltet seine Wirkung, indem es kompetitiv an 5HT3-Rezeptoren bindet und die Wirkung von Serotonin an diesen blockiert. Diese Rezeptoren befinden sich peripher an den Vagusnerv-Endigungen im Magen-Darm-Trakt und zentral in der Chemorezeptor-Triggerzone der Area postrema im zentralen Nervensystem . Durch die Blockierung dieser Rezeptoren unterdrückt Tropisetronhydrochlorid den Brechreflex und verhindert so Übelkeit und Erbrechen .
Ähnliche Verbindungen:
- Granisetron
- Ondansetron
- Dolasetron
- Palonosetron
Vergleich: Tropisetronhydrochlorid ist einzigartig in seiner dualen Wirkung als selektiver 5HT3-Rezeptor-Antagonist und partieller Agonist an α7-Nikotinrezeptoren . Diese duale Wirkung kann zu seiner Wirksamkeit bei der Behandlung von Erkrankungen wie Fibromyalgie beitragen, zusätzlich zu seiner primären Verwendung als Antiemetikum . Im Vergleich zu anderen 5HT3-Rezeptor-Antagonisten hat Tropisetronhydrochlorid eine ähnliche Wirksamkeit bei der Verhinderung von Chemotherapie-induzierter Übelkeit und Erbrechen, kann aber aufgrund seiner einzigartigen Rezeptorwechselwirkungen zusätzliche Vorteile bieten .
Wirkmechanismus
Tropisetron’s mechanism of action involves competitively binding to and blocking the action of serotonin at 5HT3 receptors . This occurs both peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract and centrally in the chemoreceptor trigger zone (CTZ) of the central nervous system (CNS) . This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Tropisetronhydrochlorid umfasst mehrere Schritte, darunter Chlorierung und Veresterung. Ein Verfahren verwendet ein Amid-Lösungsmittel, was zu einem Verfahren führt, das kostengünstig und für die großtechnische Produktion geeignet ist . Ein anderes Verfahren beinhaltet die Veresterung von Benzpyrol-3-Carbonsäure mit Tropin in Gegenwart eines aromatischen organischen Sulfoacidsäure-Katalysators .
Industrielle Produktionsverfahren: Für die industrielle Produktion wird das Syntheseverfahren hinsichtlich Einfachheit, minimaler Umweltverschmutzung, hoher Produktreinheit und idealer Ausbeute optimiert. Das Verfahren umfasst Ansäuerung, Alkali-Einstellung und Raffination, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Tropisetronhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Hydroxylierung an den Positionen 5, 6 oder 7 seines Indolrings. Dies wird gefolgt von Konjugationsreaktionen, um Glucuronid oder Sulfat zu bilden, die dann im Urin oder in der Galle ausgeschieden werden .
Häufige Reagenzien und Bedingungen: Die Hydroxylierungsreaktionen beinhalten typischerweise Cytochrom-P450-Enzyme, insbesondere CYP3A4, CYP1A2 und CYP2D6 . Die Konjugationsreaktionen beinhalten Glucuronidierungs- oder Sulfatierungsprozesse.
Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Glucuronid- und Sulfatkonjugate, die aus dem Körper ausgeschieden werden .
Vergleich Mit ähnlichen Verbindungen
- Granisetron
- Ondansetron
- Dolasetron
- Palonosetron
Comparison: Tropisetron hydrochloride is unique in its dual action as a selective 5HT3 receptor antagonist and a partial agonist at α7-nicotinic receptors . This dual action may contribute to its effectiveness in treating conditions like fibromyalgia, in addition to its primary use as an antiemetic . Compared to other 5HT3 receptor antagonists, this compound has a similar efficacy in preventing chemotherapy-induced nausea and vomiting but may offer additional benefits due to its unique receptor interactions .
Eigenschaften
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12+,13?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEGSJAEZIGKSA-KOQCZNHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909756 | |
| Record name | 3-Tropanyl-indole-3-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105826-92-4 | |
| Record name | Tropisetron monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105826924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Tropanyl-indole-3-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPISETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A19338Q2YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-3-oxo-1-[4-(trifluoromethyl)phenyl]but-1-enyl]amino]propyl]propanamide](/img/structure/B8063381.png)
![5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8063390.png)

![1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester](/img/structure/B8063406.png)

![(R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B8063421.png)


![5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-oxido-1H-benzimidazol-1-ium](/img/structure/B8063434.png)



